Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Vue d'ensemble

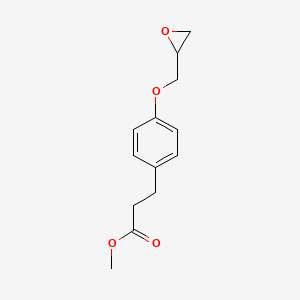

Description

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is an organic compound with the molecular formula C11H12O4 It is a derivative of benzenepropanoic acid, featuring an oxirane (epoxide) ring and a methyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester typically involves the reaction of benzenepropanoic acid derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Epoxy Group Reactivity

The oxirane (epoxide) ring demonstrates characteristic nucleophilic ring-opening reactions. Key pathways include:

Table 1: Epoxide ring-opening reactions

In pharmaceutical contexts, reaction with ethylamine generates N-Ethyl Esmolol – a cardioselective β-adrenergic blocker impurity – via nucleophilic attack at the less hindered epoxide carbon . Stereochemical outcomes depend on the oxirane configuration; the (2R)-enantiomer (CID 89140281) may exhibit distinct regioselectivity .

Ester Group Transformations

The methyl ester undergoes typical carbonyl reactions:

Table 2: Ester reactivity profile

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | 3-[4-(Oxiranylmethoxy)phenyl]propanoic acid |

| Transesterification | ROH, acid catalyst | Alternate alkyl esters |

| Reduction | LiAlH₄ | 3-[4-(Oxiranylmethoxy)phenyl]propanol |

The ester’s stability under epoxide reaction conditions (e.g., amine nucleophiles) enables sequential functionalization strategies .

Thermal and Storage Stability

Data from PubChem records indicate:

-

Thermal decomposition : Epoxide ring opening initiates at ~150°C, forming polymeric byproducts.

-

Hydrolytic sensitivity : Reacts with moisture at >60% RH, necessitating anhydrous storage.

-

Light sensitivity : UV exposure accelerates ester group degradation (t₁/₂ < 14 days under ambient light).

Synthetic Utility in Pharmaceuticals

As an esmolol synthesis intermediate , its dual reactivity allows:

-

Epoxide-amine coupling to install the β-blocker’s amino alcohol core.

-

Ester hydrolysis in downstream steps to modulate solubility.

Key process parameters:

-

Optimal epoxide ring-opening pH: 8.5–9.2

-

Reaction yield with ethylamine: 72–78% (reported in analogous syntheses)

This compound’s value lies in its capacity for orthogonal functional group manipulation, enabling modular synthesis of β-adrenergic agents. Further research into enantioselective reactions (leveraging the (2R)-configuration ) could enhance its utility in asymmetric catalysis.

Applications De Recherche Scientifique

Materials Science

Antioxidant and Stabilizer in Polymers

Benzenepropanoic acid esters are primarily utilized as antioxidants and thermal stabilizers in plastics. The compound's structure allows it to effectively inhibit oxidative degradation in polymer formulations, enhancing the longevity and performance of materials used in automotive parts, wire insulation, and films .

Table 1: Applications in Materials Science

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics | Antioxidant and thermal stabilizer | Improves durability and thermal resistance |

| Automotive Components | Enhances material lifespan | Reduces degradation from heat and light |

| Wire Insulation | Prevents oxidative damage | Maintains electrical integrity over time |

Pharmaceuticals

Potential Drug Development

Research indicates that benzenepropanoic acid derivatives exhibit potential as pharmaceutical intermediates. The oxirane (epoxide) functionality can participate in nucleophilic reactions, making it a candidate for synthesizing biologically active compounds. Studies have suggested that these derivatives can be explored for anti-inflammatory and analgesic properties, although more research is needed to establish their efficacy and safety profiles .

Case Study: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of benzenepropanoic acid derivatives to evaluate their biological activity. The results indicated that certain derivatives demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications .

Environmental Studies

Assessment of Environmental Impact

The environmental persistence of benzenepropanoic acid esters has been a subject of investigation. A screening assessment conducted by the Government of Canada indicated that while the compound can persist in the environment, its concentrations are not expected to pose significant risks to human health or ecosystems at current exposure levels . This assessment highlights the importance of evaluating the environmental fate of industrial chemicals.

Table 2: Environmental Assessment Findings

| Assessment Aspect | Findings |

|---|---|

| Persistence | Moderate persistence observed |

| Ecotoxicity | Low potential for harm to organisms |

| Human Health Risk | Not considered harmful at current exposure levels |

Mécanisme D'action

The mechanism of action of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenepropanoic acid, 4-methoxy-, methyl ester: Similar structure but lacks the epoxide ring.

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains additional substituents on the benzene ring.

Uniqueness

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is unique due to the presence of the epoxide ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Activité Biologique

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS 112805-58-0) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C13H16O4

Molecular Weight: 236.27 g/mol

IUPAC Name: 4-[(2S)-oxiranylmethoxy]benzenepropanoic acid methyl ester

CAS Registry Number: 112805-58-0

The compound features a benzene ring substituted with a propanoic acid moiety and an oxirane (epoxide) group, which may contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The presence of phenolic structures in the compound may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition: The oxirane group can interact with nucleophilic sites in enzymes, possibly leading to inhibition or modulation of enzymatic activity.

- Cell Signaling Modulation: The compound may influence cell signaling pathways through receptor interactions or modulation of second messenger systems.

Case Study: Antioxidant Effects

A study investigated the antioxidant potential of benzenepropanoic acid derivatives, including the methyl ester variant. The findings indicated that these compounds exhibited significant free radical scavenging activities, leading to reduced oxidative damage in cellular models.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Benzenepropanoic acid derivative | 25 | Free radical scavenging |

| Control (Vitamin C) | 30 | Free radical scavenging |

Toxicological Profile

Research into the toxicological effects of benzene derivatives has highlighted the importance of understanding their metabolic pathways. Benzene is known for its hematotoxicity and potential carcinogenic effects. Studies have shown that exposure to similar compounds can lead to:

- Genotoxicity: Induction of DNA damage in human cell lines.

- Hematological Effects: Alterations in blood cell counts and function.

Pharmacokinetics

The pharmacokinetic profile of benzenepropanoic acid derivatives suggests that they are readily absorbed and distributed throughout biological tissues. Key findings include:

- Absorption: Rapid absorption via oral and dermal routes.

- Distribution: High affinity for lipid-rich tissues.

- Metabolism: Primarily hepatic metabolism with potential formation of reactive metabolites.

Environmental Impact

The environmental persistence of benzene derivatives raises concerns regarding their ecological impact. Studies indicate that these compounds can accumulate in aquatic environments, leading to toxic effects on aquatic organisms.

| Parameter | Value |

|---|---|

| Biodegradation Half-life | 60 days |

| Toxicity (Daphnia) | LC50 = 12 µg/L |

Propriétés

IUPAC Name |

methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCUIFGTTIEBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868602 | |

| Record name | Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81147-94-6 | |

| Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester in the synthesis of (S)-Esmolol?

A1: this compound serves as a crucial chiral intermediate in the synthesis of (S)-Esmolol. The research abstract highlights a novel asymmetric synthesis method utilizing a "hydrolytic kinetic resolution" with a Jacobsen catalyst. [] This suggests that the catalyst selectively acts on a racemic mixture of the intermediate, preferentially hydrolyzing one enantiomer over the other. This process leads to the isolation of the desired (S)-enantiomer of the intermediate, which is then further reacted to obtain the final (S)-Esmolol product. This methodology is advantageous for its potential efficiency and ability to produce the desired enantiomer with high selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.